Dimethylthexylsilyl chloride

Description

The exact mass of the compound Chloro(dimethyl)thexylsilane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

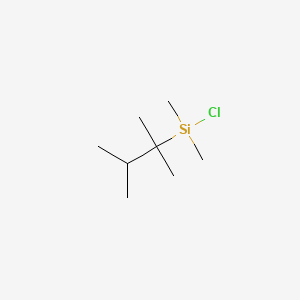

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

chloro-(2,3-dimethylbutan-2-yl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-7(2)8(3,4)10(5,6)9/h7H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGALSBMRYYLFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C)[Si](C)(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70217729 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67373-56-2 | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067373562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylthexylsilyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70217729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(dimethyl)thexylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Advantage of Dimethylthexylsilyl Chloride: An In-depth Technical Guide for Drug Discovery and Complex Synthesis

For the discerning researcher in drug development and complex molecule synthesis, the choice of a protecting group is a pivotal decision that dictates the efficiency and ultimate success of a synthetic route. While a plethora of silyl ethers are available, Dimethylthexylsilyl chloride (TDSCl) has emerged as a reagent of strategic importance. Its nuanced balance of steric hindrance and chemical reactivity offers a distinct advantage in scenarios demanding selective protection and deprotection. This guide provides a comprehensive technical overview of TDSCl, moving beyond a simple recitation of facts to an in-depth analysis of its properties and applications, grounded in the principles of modern organic chemistry.

Core Properties of this compound: A Molecular Perspective

The utility of TDSCl is intrinsically linked to the unique architecture of the "thexyl" (1,1,2-trimethylpropyl) group. This highly branched alkyl substituent imparts a specific steric and electronic environment to the silicon atom, which in turn governs the properties of the resulting silyl ether.

Physicochemical Characteristics

A thorough understanding of the physical properties of TDSCl is essential for its safe and effective handling in a laboratory setting.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉ClSi | [1][2] |

| Molecular Weight | 178.77 g/mol | [2] |

| Appearance | Clear, colorless to almost colorless liquid | [1] |

| Boiling Point | 55-56 °C at 10 mmHg | [2][3] |

| Density | 0.909 g/mL at 25 °C | [2][3] |

| Refractive Index (n²⁰/D) | 1.449 | [2][3] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [2] |

| Solubility | Soluble in THF, DMF, CH₂Cl₂ | [3] |

| Moisture Sensitivity | Reacts rapidly with water and other protic solvents | [3] |

The Stability Spectrum: A Comparative Analysis

The efficacy of a silyl protecting group is defined by its stability across a range of chemical conditions. The TDS group occupies a crucial intermediate position in the stability hierarchy of common silyl ethers. This "tunable lability" is a key strategic advantage in multi-step synthesis.

The relative stability of silyl ethers is primarily dictated by the steric bulk around the silicon atom. Greater steric hindrance impedes the approach of nucleophiles or electrophiles, thus enhancing stability.

Relative Stability to Acidic Hydrolysis: TMS < TES < TDS < TBDMS < TIPS < TBDPS

Relative Stability to Basic Hydrolysis: TMS < TES < TDS ≈ TBDMS ≈ TBDPS < TIPS

This intermediate stability allows for the selective deprotection of a TDS ether in the presence of more robust groups like TIPS or TBDPS, or the retention of a TDS ether while a more labile group like TMS is removed.

References

An In-depth Technical Guide to Dimethylthexylsilyl Chloride: Structure, Properties, and Applications in Organic Synthesis

Introduction: The Strategic Role of Dimethylthexylsilyl Chloride in Modern Chemistry

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. This strategy, known as the use of protecting groups, prevents unintended side reactions and enables chemists to construct complex molecular architectures with precision. Among the arsenal of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of installation, and tunable stability. This compound (TDS-Cl), a prominent member of the chlorotrialkylsilane family, has emerged as a powerful reagent for this purpose.[1][2]

The "thexyl" group (2,3-dimethylbutan-2-yl) imparts significant steric bulk, creating a robust silyl ether that is stable to a wide range of reaction conditions, yet can be cleaved when desired.[3] This guide offers a comprehensive exploration of this compound, from its fundamental chemical structure to its practical application in the laboratory, providing researchers, scientists, and drug development professionals with the technical insights required for its effective implementation.

Core Chemical Identity: Structure and Formula

This compound is an organosilicon compound characterized by a silicon atom bonded to two methyl groups, a bulky thexyl group, and a reactive chlorine atom.

-

IUPAC Name: Chloro(2,3-dimethylbutan-2-yl)dimethylsilane[7]

-

Common Synonyms: TDS-Cl, Thexyldimethylchlorosilane, Chlorothexyldimethylsilane[4][6][8]

The unique structural feature is the tertiary alkyl "thexyl" group, which provides substantial steric hindrance around the silicon center. This bulk is critical to its function, influencing the stability of the resulting protected alcohol (silyl ether) compared to less hindered analogues like trimethylsilyl (TMS) ethers.[3]

Caption: Chemical structure of this compound (TDS-Cl).

Physicochemical Properties

A thorough understanding of a reagent's physical and chemical properties is essential for its safe handling, storage, and application in experimental design. TDS-Cl is a moisture-sensitive liquid that requires careful management in the laboratory.[4][9]

| Property | Value | Source(s) |

| Molecular Weight | 178.77 g/mol | [4][5][7] |

| Appearance | Clear, colorless to almost colorless liquid | [4][9] |

| Melting Point | 14–15 °C | [4][5] |

| Boiling Point | 55–56 °C at 10 mmHg | [4][5][8] |

| Density | 0.909 g/mL at 25 °C | [4][8][10] |

| Refractive Index (n²⁰/D) | 1.449 | [4][8][10] |

| Solubility | Soluble in THF, DMF, CH₂Cl₂ | [4][8][9] |

| Moisture Sensitivity | Reacts rapidly with moisture, water, and protic solvents | [4][9] |

Core Application: Protection of Alcohols

The primary application of TDS-Cl in organic synthesis is for the protection of primary and secondary alcohols.[4][8] The hydroxyl group (-OH) of an alcohol is both nucleophilic and weakly acidic, characteristics that can interfere with a wide array of reactions, such as those involving Grignard reagents, organolithiums, or strong bases.[2] By converting the alcohol to a thexyldimethylsilyl (TDS) ether, the reactive proton is removed, and the oxygen atom is sterically shielded, rendering the functional group inert to these conditions.

The choice of silyl protecting group is a critical experimental decision. The stability of the resulting silyl ether is largely dictated by the steric bulk of the groups attached to the silicon atom. The bulky thexyl group makes TDS ethers significantly more stable than trimethylsilyl (TMS) ethers and comparable in stability to the widely used tert-butyldimethylsilyl (TBDMS) ethers.[4][9] This enhanced stability allows for a broader range of subsequent chemical transformations to be performed on the molecule without premature deprotection.

Experimental Protocol: Silylation of a Primary Alcohol with TDS-Cl

This section provides a validated, step-by-step methodology for the protection of a primary alcohol. The protocol is designed as a self-validating system, with clear rationales for each step.

Principle: The reaction proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic silicon atom of TDS-Cl.[1] This Sₙ2-like mechanism results in the displacement of the chloride ion.[2] A weak, non-nucleophilic base, typically imidazole or triethylamine, is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.

Caption: Experimental workflow for the protection of an alcohol using TDS-Cl.

Methodology:

-

System Preparation (Causality: Exclusion of Moisture): To an oven-dried, round-bottomed flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq.) and imidazole (1.5 eq.). The entire system must be kept under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the moisture-sensitive TDS-Cl.[4][9]

-

Solvent Addition: Dissolve the solids in an appropriate anhydrous aprotic solvent, such as dichloromethane (CH₂Cl₂) or N,N-dimethylformamide (DMF), to a concentration of approximately 0.1-0.5 M.

-

Initial Cooling (Causality: Reaction Control): Cool the reaction mixture to 0 °C using an ice-water bath. This is done to moderate the initial exothermic reaction upon addition of the silyl chloride.

-

Reagent Addition: Add this compound (1.2 eq.) dropwise to the stirred solution via syringe over several minutes. The formation of a white precipitate (imidazolium chloride) is typically observed.

-

Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-16 hours.

-

Monitoring (Causality: Ensuring Completion): The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.

-

Workup and Extraction: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Washing and Drying: Wash the combined organic layers sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure TDS-protected alcohol.

Reaction Mechanism and Deprotection

The silylation reaction is a classic example of nucleophilic substitution at a silicon center.

Caption: Logical flow of the TDS-Cl alcohol protection mechanism.

Deprotection: The removal of the TDS group is a critical final step to regenerate the alcohol. Due to the high affinity of silicon for fluorine, fluoride ion sources are the most effective reagents for this transformation. Tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) is the standard protocol for cleaving TDS ethers, offering high yields under mild conditions.[2][11]

Safety and Handling

This compound is a hazardous chemical that must be handled with appropriate safety precautions.

-

Hazards: The compound is a flammable liquid and vapor.[7] It is also corrosive and causes severe skin burns and eye damage.[7][12][13] Its high reactivity with water means it will release corrosive hydrogen chloride gas upon contact with moisture.[14]

-

Handling: Always handle TDS-Cl in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][13] Ensure all glassware is dry and conduct reactions under an inert atmosphere. Store the reagent in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[5][9]

References

- 1. fiveable.me [fiveable.me]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. This compound | 67373-56-2 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound [webbook.nist.gov]

- 7. This compound | C8H19ClSi | CID 144239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Chloro(dimethyl)thexylsilane , >95.0%(GC) , 67373-56-2 - CookeChem [cookechem.com]

- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. orgosolver.com [orgosolver.com]

- 12. DIMETHYLHEXYLSILYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. Chlorodimethylsilane | C2H7ClSi | CID 66108 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis and preparation of Dimethylthexylsilyl chloride

An In-depth Technical Guide to the Synthesis and Preparation of Dimethylthexylsilyl Chloride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, handling, and application of this compound (DMTSCl). Also known by its synonym Thexyldimethylsilyl chloride (TDSCl), this bulky protecting group reagent is a crucial tool in modern organic synthesis, offering a valuable alternative to more common silyl ethers. This document moves beyond a simple recitation of steps to explain the underlying chemical principles and causality behind the experimental choices, ensuring a robust and reproducible methodology.

Introduction to this compound (TDSCl)

This compound is a sterically hindered organosilicon compound widely employed as a silylating agent to protect hydroxyl groups and other sensitive functionalities in complex molecule synthesis.[1][2] The "thexyl" group (1,1,2-trimethylpropyl) provides significant steric bulk, which imparts greater stability to the resulting silyl ether compared to smaller groups like trimethylsilyl (TMS). It was initially introduced as a more readily prepared alternative to the commonly used t-butyldimethylsilyl chloride (TBDMSCl).[1][2]

Its applications are diverse, ranging from the protection of primary and secondary alcohols to the N-silylation of amines and amides.[1][2] Furthermore, TDSCl is a precursor in the synthesis of advanced materials, including silicon naphthocyanine derivatives used as antitumor dyes and cyclodextrin derivatives for chiral stationary phases in chromatography.[1][2]

Physicochemical Properties

A clear understanding of TDSCl's physical properties is critical for its successful handling and application.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉ClSi | [1][3][4] |

| Molecular Weight | 178.77 g/mol | [1][3][4] |

| Appearance | Clear, colorless to almost colorless liquid | [1][2] |

| Melting Point | 14–15 °C | [1][2] |

| Boiling Point | 55–56 °C @ 10 mmHg | [1][2][4] |

| Density | 0.909 g/mL at 25 °C | [1][4] |

| Refractive Index | n20/D 1.449 | [1][4] |

| Solubility | Soluble in THF, DMF, CH₂Cl₂ | [1] |

| Moisture Sensitivity | Highly sensitive; reacts rapidly with water and protic solvents | [1] |

Core Synthesis: Mechanism and Protocol

The most common and efficient synthesis of this compound is achieved through the Lewis acid-catalyzed hydrosilylation of 2,3-dimethyl-2-butene with dimethylchlorosilane. This method is favored for its high yield and straightforward execution.

Reaction Mechanism: Lewis Acid-Catalyzed Hydrosilylation

The reaction proceeds via a well-established hydrosilylation mechanism. The Lewis acid, typically aluminum trichloride (AlCl₃), acts as a catalyst by coordinating to the chlorine atom on dimethylchlorosilane. This coordination polarizes the Si-H bond, increasing the electrophilicity of the silicon atom and facilitating a hydride shift. The electron-rich double bond of 2,3-dimethyl-2-butene then attacks the electrophilic silicon center, forming a carbocation intermediate on the most substituted carbon. A subsequent rapid intramolecular hydride transfer from the silicon to the carbocation, followed by the release of the catalyst, yields the final thexyldimethylsilyl chloride product.

Caption: Reaction mechanism for the synthesis of TDSCl.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity. Adherence to anhydrous conditions is paramount for success.

Reagents and Quantities:

| Reagent | Formula | M.W. | Quantity (moles) | Volume/Mass |

| Dimethylchlorosilane | (CH₃)₂SiHCl | 94.62 | 92 mmol | 10 mL |

| 2,3-Dimethyl-2-butene | C₆H₁₂ | 84.16 | 91 mmol | 11 mL |

| Aluminum Chloride | AlCl₃ | 133.34 | 5 mmol | 0.680 g |

Step-by-Step Procedure:

-

Preparation: Ensure all glassware (e.g., a 100 mL round-bottom flask with a magnetic stir bar) is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

-

Catalyst Suspension: To the reaction flask, add aluminum chloride (0.680 g, 5 mmol) followed by dimethylchlorosilane (10 mL, 92 mmol) at room temperature (25 °C). Stir the mixture to create a suspension.

-

Alkene Addition: Slowly add 2,3-dimethyl-2-butene (11 mL, 91 mmol) to the stirring mixture. The addition should be controlled to manage any potential exotherm, although the reaction typically proceeds smoothly at ambient temperature.

-

Reaction: Allow the mixture to stir at ambient temperature for 4 hours. The progress can be monitored by GC if desired, but the specified time is generally sufficient for the reaction to reach completion.

-

Work-up (Catalyst Removal): After 4 hours, the reaction mixture will be a slurry. Filter the mixture through a short plug of celite or glass wool under an inert atmosphere to remove the solid AlCl₃ catalyst.

-

Purification: Purify the resulting clear filtrate by fractional distillation under reduced pressure.[1][2] Collect the fraction boiling at 55-56 °C/10 mmHg.

-

Yield: This procedure reliably yields the product, this compound, in high purity (15.2 g, 93% yield).[1][2]

Caption: Experimental workflow for TDSCl synthesis.

Purification, Storage, and Quality Control

Purification: Fractional distillation is the definitive method for obtaining high-purity TDSCl.[1][2] The significant difference in boiling points between the product and any unreacted starting materials allows for clean separation.

Storage and Handling: Due to its extreme sensitivity to moisture, TDSCl must be handled under anhydrous conditions.[1] It should be stored in a dry, cool (2-8°C), and well-ventilated place, away from heat and ignition sources.[1][5] For long-term stability and to prevent degradation from repeated exposure to atmospheric moisture, it is best to store the purified product in small aliquots in sealed ampoules under an inert atmosphere.[1][2]

Quality Control: The purity of TDSCl can be quantitatively assessed via a simple titration method.[1][2] An aliquot of the silyl chloride is dissolved in an excess of 0.1M NaOH, which hydrolyzes the Si-Cl bond. The remaining excess base is then back-titrated with a standardized 0.1M HCl solution using methyl red as an indicator.[1][2]

Critical Safety and Handling Precautions

This compound is a hazardous chemical that requires strict adherence to safety protocols. It is flammable and corrosive, reacting violently with water.[6]

GHS Hazard Information:

| Hazard Class | Code | Statement |

| Flammable Liquids | H226 | Flammable liquid and vapor |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage |

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).

-

Eye/Face Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear flame-retardant antistatic protective clothing.

-

Respiratory Protection: Use only in a chemical fume hood. If exposure limits may be exceeded, use a full-face respirator with an appropriate cartridge (e.g., type ABEK).

Handling and Emergency Procedures:

-

Handling: Always work in a well-ventilated chemical fume hood.[6] Keep the compound away from heat, sparks, open flames, and incompatible materials such as water, bases, alcohols, and strong oxidizing agents.[5][6][7] Use non-sparking tools and ground all equipment to prevent static discharge.[5]

-

Spills: In case of a spill, evacuate the area. Cover drains and contain the spill using a non-combustible, liquid-absorbent material (e.g., Chemizorb®, dry sand).[7] Collect and place in a suitable container for disposal.

-

First Aid:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[6][8]

-

Skin Contact: Immediately remove all contaminated clothing. Wash skin with soap and plenty of water. Seek immediate medical attention.[5][6]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[5][6][8]

-

-

Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations.[5][7]

Conclusion

The synthesis of this compound via Lewis acid-catalyzed hydrosilylation is a highly efficient and reliable method that provides access to a valuable silylating agent. Its successful preparation and use are contingent upon a thorough understanding of the reaction mechanism, meticulous execution under anhydrous conditions, and unwavering adherence to safety protocols. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently incorporate TDSCl into their synthetic strategies, enabling the development of complex molecules in pharmaceutical and materials science.

References

- 1. This compound | 67373-56-2 [chemicalbook.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound [webbook.nist.gov]

- 4. 氯(二甲基)己基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. DIMETHYLHEXYLSILYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

Introduction: The Strategic Importance of Dimethylthexylsilyl Chloride in Modern Synthesis

An In-depth Technical Guide to the Solubility and Stability of Dimethylthexylsilyl Chloride

This compound (TDS-Cl), a sterically hindered organosilane, has carved a significant niche in organic synthesis, primarily as a robust protecting group for alcohols.[1][2] Its thexyl (1,1,2-trimethylpropyl) group provides a unique balance of steric bulk and electronic properties, rendering the corresponding silyl ethers stable to a wide range of reaction conditions, yet readily cleavable under specific protocols.[1] This guide, intended for researchers and drug development professionals, offers a detailed exploration of the fundamental physicochemical properties of TDS-Cl, with a core focus on its solubility and stability—critical parameters that dictate its handling, storage, and successful application in complex synthetic routes.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is foundational to its effective use. TDS-Cl is a clear, colorless liquid that is highly sensitive to moisture.[2][3] Its key properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 67373-56-2 | [4][5] |

| Molecular Formula | C₈H₁₉ClSi | [2][5] |

| Molecular Weight | 178.77 g/mol | [4] |

| Boiling Point | 55-56 °C at 10 mmHg | [2][6] |

| Melting Point | 15 °C | [2][6] |

| Density | 0.909 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.449 | [2] |

| Flash Point | 46 °C (114.8 °F) - closed cup | [7] |

Solubility Profile: A Tale of Two Solvent Classes

The solubility of TDS-Cl is dictated by its chemical nature. As a nonpolar, aprotic molecule, its solubility is high in common organic solvents but virtually nonexistent in protic solvents, with which it reacts aggressively.

2.1. Recommended Solvents (Aprotic Systems)

TDS-Cl is readily soluble in a range of anhydrous aprotic solvents. This miscibility is essential for creating a homogeneous reaction medium for silylation reactions.

| Solvent | Classification | Suitability | Source(s) |

| Tetrahydrofuran (THF) | Ether | Excellent | [2][3][8] |

| Dimethylformamide (DMF) | Polar Aprotic | Excellent | [2][3][8] |

| Dichloromethane (CH₂Cl₂) | Halogenated | Excellent | [2][3][8] |

| Toluene | Aromatic | Good | |

| Hexane / Heptane | Aliphatic | Good |

Causality Insight: The choice of an anhydrous aprotic solvent is paramount. The absence of acidic protons (like the -OH group in water or alcohols) prevents the premature degradation of the TDS-Cl, ensuring it is available to react with the target substrate.

2.2. Incompatible Solvents (Protic Systems)

TDS-Cl is classified as having a high hydrolytic sensitivity and "reacts rapidly with moisture, water, [and] protic solvents".[2][3] This reactivity is not a dissolution process but a chemical decomposition.

-

Water: Immediate and rapid hydrolysis occurs.

-

Alcohols (e.g., Methanol, Ethanol): Reacts to form silyl ethers and HCl, consuming the reagent.

-

Amines (Primary/Secondary): Reacts to form silylamines.[9]

Stability and Reactivity: A Guide to a Moisture-Sensitive Reagent

The utility of TDS-Cl is intrinsically linked to its controlled reactivity. While stable under anhydrous conditions, its silicon-chlorine bond is highly susceptible to nucleophilic attack, particularly by water.

3.1. Hydrolytic Instability

The primary pathway for the degradation of this compound is hydrolysis. This process occurs rapidly upon exposure to moisture, including atmospheric humidity.[9] The reaction proceeds in two stages: an initial hydrolysis to form the corresponding silanol (which is often unstable) and hydrogen chloride (HCl), followed by the condensation of the silanol to form a disiloxane.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | 67373-56-2 [chemicalbook.com]

- 3. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | C8H19ClSi | CID 144239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Chloro(dimethyl)thexylsilane , >95.0%(GC) , 67373-56-2 - CookeChem [cookechem.com]

- 9. fishersci.com [fishersci.com]

safety and handling precautions for Dimethylthexylsilyl chloride

An In-depth Technical Guide to the Safe Handling of Dimethylthexylsilyl Chloride (TDS-Cl)

Introduction

This compound (TDS-Cl), also known as thexyldimethylsilyl chloride, is a versatile organosilane reagent widely employed in organic synthesis.[1][2] Its primary application lies in its function as a protecting group for alcohols, amines, and other functionalities, prized for its steric bulk and specific reactivity profile.[2][3] While indispensable in many multi-step syntheses within research and drug development, its utility is matched by significant handling hazards. TDS-Cl is a flammable, corrosive, and moisture-sensitive liquid that demands rigorous safety protocols to mitigate risks.[4][5]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple checklist of precautions to provide a deep, mechanistic understanding of the hazards associated with TDS-Cl. By explaining the causality behind each procedural step, this document aims to instill a culture of safety and enable the confident and secure handling of this valuable synthetic tool.

Hazard Identification and Physicochemical Properties

A foundational understanding of the inherent chemical nature of TDS-Cl is the first step toward safe handling. Its hazards are multifaceted, stemming from its flammability, corrosivity, and high reactivity with protic species.

GHS Classification and Hazard Summary

TDS-Cl is classified under the Globally Harmonized System (GHS) with the following primary hazards:

-

Hazard Statements:

The National Fire Protection Association (NFPA) 704 diamond rating for similar chemicals indicates a high health hazard (3), moderate flammability (2), and a reactivity concern, particularly with water.[7][9]

Physicochemical Data

The key physical and chemical properties of TDS-Cl are summarized below for quick reference. These values dictate the necessary storage and handling conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₈H₁₉ClSi | [1][4] |

| Molecular Weight | 178.77 g/mol | [4][10] |

| CAS Number | 67373-56-2 | [1][4][10] |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | 14–15 °C | [1][5] |

| Boiling Point | 55–56 °C @ 10 mmHg | [1][2][10] |

| Density | 0.909 g/mL at 25 °C | [1][6] |

| Flash Point | ~46 °C (115 °F) - closed cup | [6] |

| Solubility | Soluble in aprotic solvents (THF, DMF, CH₂Cl₂) | [1][2] |

The Core Hazard: Reactivity with Protic Solvents

The most critical and immediate hazard when handling TDS-Cl is its vigorous, exothermic reaction with water and other protic species (e.g., alcohols, moist air).[1][2][11] This hydrolysis reaction rapidly produces highly corrosive and toxic hydrogen chloride (HCl) gas.[11][12]

Reaction: (CH₃)₂CHC(CH₃)₂Si(CH₃)₂Cl + H₂O → (CH₃)₂CHC(CH₃)₂Si(CH₃)₂OH + HCl(g)

The consequences of this reaction are twofold:

-

Corrosive Atmosphere: The liberated HCl gas can cause severe respiratory tract irritation and damage upon inhalation and will corrode laboratory equipment.[11][13]

-

Pressure Buildup: If moisture enters a sealed container of TDS-Cl, the generation of HCl gas can lead to a dangerous buildup of pressure, potentially causing the container to rupture.

Therefore, the exclusion of moisture is the single most important principle governing all handling and storage procedures for this reagent.[3]

Exposure Control and Personal Protective Equipment (PPE)

To prevent personnel exposure, a multi-layered approach combining robust engineering controls and appropriate PPE is mandatory.

Engineering Controls

Primary containment and emergency preparedness are achieved through the following engineering controls:

-

Chemical Fume Hood: All manipulations of TDS-Cl, including opening containers, transferring, and dispensing, must be performed inside a certified chemical fume hood to contain flammable vapors and HCl gas.[9]

-

Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in immediate proximity to the work area.[9][14]

-

Inert Atmosphere: Procedures should be designed for execution under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with ambient moisture and oxygen.[15]

Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and must be worn at all times when handling TDS-Cl.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[9] Due to the severe corrosivity and potential for splashing, a full-face shield worn over safety goggles is strongly recommended.[6][14] Standard prescription glasses are not a substitute for safety eyewear.[16]

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves. Given that no single glove material is impervious to all chemicals, double-gloving is a prudent practice. Butyl or nitrile rubber gloves are common choices, but it is crucial to consult the glove manufacturer's compatibility charts.[9][17]

-

Lab Coat: A flame-resistant lab coat with full-length sleeves is required to protect against splashes and fire hazards.

-

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection is generally not required. However, in the event of a large spill or ventilation failure, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases (e.g., type ABEK) must be used.[6]

PPE Selection Summary

| Protection Type | Minimum Requirement | Recommended Best Practice | Source(s) |

| Eye/Face | Chemical Safety Goggles | Face shield over safety goggles | [6][9] |

| Hand | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving with compatible materials | [9][11] |

| Body | Laboratory Coat | Flame-resistant lab coat | |

| Respiratory | Not required in fume hood | Respirator with ABEK cartridges for emergencies | [6] |

Standard Operating Procedures for Handling and Storage

Adherence to validated protocols is essential for mitigating the risks associated with TDS-Cl.

Storage and Inert Atmosphere Requirements

Proper storage is critical to maintaining the reagent's integrity and preventing hazardous situations.

-

Conditions: Store containers in a cool, dry, well-ventilated area designated for flammable and corrosive materials.[5][9] The recommended storage temperature is between 2-8°C.[1][2]

-

Container Integrity: Containers must be kept tightly sealed to prevent moisture ingress.[9][18] For long-term storage, sealing with paraffin film is advisable.

-

Inert Gas Blanket: The headspace of the storage container should be filled with an inert gas like nitrogen or argon.[15]

Workflow Diagram: Safe Handling of TDS-Cl

The following diagram outlines the critical steps for a safe handling workflow, from receipt to disposal.

Caption: Logical workflow for the safe handling of this compound.

Step-by-Step Protocol: Transferring and Dispensing TDS-Cl

This protocol details the safe transfer of TDS-Cl using a syringe under an inert atmosphere.

-

Pre-Transfer Checks:

-

Ensure the chemical fume hood sash is at the proper height and the airflow is correct.

-

Verify that a spill kit containing an inert absorbent (e.g., vermiculite or sand) is readily available. Do not use combustible absorbents.

-

Confirm that the receiving flask is dry, free of contaminants, and equipped with a septum under a positive pressure of inert gas (nitrogen or argon).

-

-

Equilibration:

-

Allow the TDS-Cl container to warm to room temperature before opening. This is a critical step to prevent condensation of moist air into the cold liquid, which would cause immediate hydrolysis and HCl release.

-

-

Inert Gas Purge:

-

Puncture the septum of the TDS-Cl container with a needle connected to an inert gas line (e.g., via a bubbler) to create a positive pressure. Puncture the septum with a second "vent" needle to allow for gas exchange and purging of the headspace.

-

-

Syringe Transfer:

-

Use a clean, oven-dried glass syringe with a metal needle. Purge the syringe several times with the inert gas from the headspace of the TDS-Cl container.

-

Insert the needle tip below the liquid surface and slowly draw the required volume of TDS-Cl into the syringe. The slow draw prevents the formation of bubbles and reduces the risk of pulling a vacuum.

-

Withdraw the syringe and immediately insert it into the septum of the receiving flask.

-

-

Dispensing:

-

Slowly add the TDS-Cl to the reaction mixture in the receiving flask.

-

Once the transfer is complete, withdraw the syringe.

-

-

Post-Transfer Cleanup:

-

Immediately quench the residual TDS-Cl in the syringe by drawing up a small amount of a suitable quenching solvent (e.g., isopropanol) in the fume hood, followed by careful discharge into a waste beaker containing more quenching solvent. Then, rinse with water and detergent.

-

Securely reseal the TDS-Cl container, apply paraffin film, and return it to proper storage.

-

Incompatible Materials

To prevent violent reactions, fires, or the release of toxic gases, avoid all contact between TDS-Cl and the following:

-

Water and Protic Solvents: Reacts violently to produce HCl gas.[1][11]

-

Strong Oxidizing Agents: Can lead to fire or explosion.[14]

-

Bases (e.g., hydroxides, amines): Can catalyze vigorous, uncontrolled polymerization or other reactions.[14]

-

Acids: Can react vigorously.[19]

Emergency and First-Aid Procedures

Rapid and correct response during an emergency is crucial to minimizing harm.

Spill Response

-

Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.

-

Control Ignition Sources: Immediately extinguish all nearby flames and turn off spark-producing equipment.[9]

-

Contain: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or diatomaceous earth.[9] DO NOT USE WATER OR COMBUSTIBLE MATERIALS.

-

Collect: Using non-sparking tools, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[5]

-

Decontaminate: Wipe the spill area with a cloth dampened with an appropriate solvent (e.g., isopropanol), followed by a thorough wash with soap and water, ensuring all waste is collected.

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam.[7][8]

-

UNSUITABLE MEDIA: DO NOT USE WATER. The violent reaction with water will exacerbate the situation by spreading the flammable liquid and liberating corrosive HCl gas.[12]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][8]

First-Aid for Exposures

Immediate action is required for any personnel exposure.

-

Inhalation: Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[7][9]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if it is safe to do so. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8][9]

Waste Management and Disposal

Proper disposal of TDS-Cl and associated waste is a critical final step in the handling workflow.

Quenching and Neutralization Protocol

Reactive waste containing TDS-Cl must be neutralized before disposal.

-

Preparation: In a chemical fume hood, place a flask of appropriate size in an ice bath. The flask should contain a stir bar and a suitable, less reactive alcohol such as isopropanol or butanol.

-

Slow Addition: Slowly and carefully add the TDS-Cl waste to the stirring alcohol. The reaction is exothermic and will produce HCl; the ice bath and slow addition rate are necessary to control the temperature.

-

Neutralization: Once the addition is complete and the reaction has subsided, slowly add a base (e.g., sodium bicarbonate or sodium hydroxide solution) to neutralize the generated HCl. Monitor the pH until it is neutral (pH 6-8).

-

Disposal: The neutralized, non-hazardous aqueous waste should be disposed of in accordance with local and institutional regulations.

Regulatory Compliance

All waste disposal must be conducted in strict compliance with local, state, and federal environmental regulations.[5] Label all hazardous waste containers clearly and accurately.

Conclusion

This compound is a powerful synthetic reagent, but its utility is matched by its significant hazards. A thorough understanding of its reactivity, particularly its violent reaction with moisture, is paramount. By integrating this knowledge with robust engineering controls, consistent use of appropriate personal protective equipment, and strict adherence to established handling and emergency protocols, researchers can safely harness the full potential of this valuable chemical. Safety is not an impediment to research; it is the foundation upon which successful and reproducible science is built.

References

- 1. This compound | 67373-56-2 [chemicalbook.com]

- 2. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. fiveable.me [fiveable.me]

- 4. This compound | C8H19ClSi | CID 144239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Chloro(dimethyl)thexylsilane 95 67373-56-2 [sigmaaldrich.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound [webbook.nist.gov]

- 11. nbinno.com [nbinno.com]

- 12. Chlorodimethylsilane | C2H7ClSi | CID 66108 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. egle.state.mi.us [egle.state.mi.us]

- 14. fishersci.com [fishersci.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. gelest.com [gelest.com]

An In-Depth Technical Guide to the Physical Properties of Dimethylthexylsilyl Chloride

Introduction: Positioning Dimethylthexylsilyl Chloride in Modern Synthesis

In the landscape of organic chemistry and drug development, the strategic use of protecting groups is a cornerstone of efficient molecular construction. Among the class of silyl ethers, this compound (TDS-Cl) has emerged as a crucial reagent. It serves as a robust silylating agent for the protection of primary and secondary alcohols, as well as for the N-silylation of amines and amides.[1][2] Often presented as a more accessible alternative to the widely used tert-butyldimethylsilyl chloride (TBDMSCl), TDS-Cl offers a unique steric profile that influences its reactivity and stability, providing chemists with a valuable tool for nuanced synthetic strategies.[1][2]

This guide provides an in-depth examination of the core physical properties of this compound, offering not just data, but the scientific context and experimental considerations necessary for its effective and safe implementation in a research and development setting. We will delve into its key physical constants, molecular structure, handling protocols, and standard methodologies for property determination, ensuring a comprehensive understanding for researchers, scientists, and drug development professionals.

Core Physicochemical Properties

The utility and handling of any chemical reagent are fundamentally dictated by its physical properties. This compound is a clear, colorless to nearly colorless liquid under standard ambient conditions.[1] Its most critical physical constants are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₉ClSi | [3][4] |

| Molecular Weight | 178.77 g/mol | [3][4][5] |

| Melting Point | 14–15 °C (287–288 K) | [1] |

| Boiling Point | 55–56 °C at 10 mmHg | [1][5] |

| Density | 0.909 g/mL at 25 °C | [1][5] |

| Refractive Index (n²⁰/D) | 1.449 | [1][5] |

| Flash Point | 46 °C (114.8 °F) - closed cup | |

| Solubility | Soluble in THF, DMF, CH₂Cl₂ | [1] |

A key characteristic is its pronounced sensitivity to moisture. TDS-Cl reacts rapidly with water and other protic solvents, hydrolyzing to the corresponding silanol and releasing hydrochloric acid.[1] This reactivity underscores the necessity for stringent anhydrous handling and storage conditions.

Molecular Structure and Its Implications

The chemical behavior and physical properties of TDS-Cl are a direct consequence of its molecular architecture. The "thexyl" group (1,1,2-trimethylpropyl) is a bulky alkyl substituent that provides significant steric hindrance around the silicon atom. This steric shield is larger than that of the tert-butyl group in TBDMSCl, which modulates the reactivity of the silicon-chlorine bond and enhances the stability of the resulting silyl ether protecting group.

Caption: Molecular structure of this compound (TDS-Cl).

Synthesis, Purification, and Safe Handling

Synthesis Protocol

A common laboratory-scale synthesis involves the hydrosilylation of an alkene.[1][2]

Reaction: Dimethylchlorosilane + 2,3-Dimethyl-2-butene → this compound

Procedure:

-

To a stirred mixture of dimethylchlorosilane (92 mmol) and a catalytic amount of aluminum trichloride (AlCl₃, 5 mmol) at 25°C, slowly add 2,3-dimethyl-2-butene (91 mmol).[1][2]

-

Maintain the reaction at ambient temperature and stir for approximately 4 hours.[1][2]

-

Upon completion, the reaction mixture is filtered to remove the catalyst.[1][2]

-

The crude product is then purified by fractional distillation to yield pure TDS-Cl.[1][2]

Caption: General workflow for the synthesis and purification of TDS-Cl.

Purification and Quality Control

Purification is critical and is best achieved by fractional distillation , typically under reduced pressure to avoid thermal decomposition.[1] Given its moisture sensitivity, distillation must be performed under an inert atmosphere (e.g., argon or nitrogen).

A simple titration can be used to assess the purity by quantifying the hydrolyzable chloride. An aliquot of TDS-Cl is dissolved in an excess of 0.1M NaOH, and the unreacted base is then back-titrated with 0.1M HCl using methyl red as an indicator.[1]

Handling, Storage, and Safety

Safety Profile: this compound is a flammable liquid and vapor (H226) and causes severe skin burns and eye damage (H314).[3][6] It must be handled with extreme care in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves.

-

Eye Protection: Use safety goggles and a face shield.

-

Lab Coat: A flame-retardant lab coat is mandatory.

Storage: Store in a tightly sealed container under an inert, dry atmosphere.[1] Recommended storage temperature is between 2-8°C to minimize vapor pressure and degradation.[1] Due to its corrosive nature upon hydrolysis, storage in corrosion-resistant containers is advised.[6][7]

Experimental Determination of Physical Properties

The following protocols are exemplary standard procedures for determining the melting and boiling points of a low-melting, moisture-sensitive solid like TDS-Cl.

Protocol: Melting Point Determination (Capillary Method)

The melting point of TDS-Cl is near room temperature, making its determination sensitive to ambient conditions. The capillary method is a standard technique for this purpose.[8][9]

Causality and Rationale:

-

Anhydrous Sample Preparation: Because TDS-Cl is highly moisture-sensitive, all sample preparation must be conducted under an inert atmosphere (e.g., in a glove box). Contamination with moisture would lead to hydrolysis, introducing impurities (silanol, HCl) that would cause a significant depression and broadening of the melting point range.[10]

-

Sealed Capillary: The capillary tube must be flame-sealed after loading to prevent atmospheric moisture from entering during the measurement.

-

Controlled Heating Rate: A slow, controlled heating rate (e.g., 1-2°C per minute) near the expected melting point is crucial for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[10]

Step-by-Step Methodology:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox, introduce a small amount of liquid TDS-Cl into a capillary tube. Flash-freeze the sample using a cold bath (e.g., dry ice/acetone).

-

Sealing: While frozen, flame-seal the open end of the capillary tube.

-

Apparatus Setup: Place the sealed capillary into a calibrated melting point apparatus.

-

Rapid Initial Scan: Perform a rapid heating run to determine an approximate melting range.[10]

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 10°C below the approximate melting point, then reduce the heating rate to 1-2°C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point. A pure sample should exhibit a sharp range of 0.5-1.0°C.[10]

Protocol: Boiling Point Determination (Reduced Pressure)

Since TDS-Cl's boiling point is reported at a reduced pressure (10 mmHg), its determination requires a vacuum distillation setup. This prevents decomposition that might occur at the higher temperature required for boiling at atmospheric pressure.

Causality and Rationale:

-

Reduced Pressure: Many organic compounds are thermally unstable at their atmospheric boiling points. Performing the measurement under vacuum allows the liquid to boil at a lower, non-destructive temperature. The boiling point is defined as the temperature where the vapor pressure of the liquid equals the applied pressure of the system.[11][12]

-

Inert Atmosphere: The system must be free of air and moisture. The initial setup is purged with an inert gas before applying the vacuum.

-

Thermometer Placement: The thermometer bulb must be positioned so that it is fully immersed in the vapor phase, with the top of the bulb level with the side-arm leading to the condenser. This ensures the recorded temperature is that of the vapor in equilibrium with the boiling liquid.[13]

Step-by-Step Methodology:

-

Apparatus Assembly: Assemble a micro-distillation apparatus. Place a small volume of TDS-Cl and a boiling chip or magnetic stir bar into the distillation flask.

-

System Purge: Purge the entire system with dry nitrogen or argon.

-

Vacuum Application: Connect the apparatus to a vacuum pump protected by a cold trap. Carefully evacuate the system to the desired pressure (e.g., 10 mmHg), monitored by a manometer.

-

Heating: Gently heat the distillation flask using a heating mantle.

-

Equilibrium and Measurement: Observe for the formation of a reflux ring of condensate rising up the apparatus walls. When this ring stabilizes just above the thermometer bulb, record the temperature. This stable temperature is the boiling point at that specific pressure.[12]

-

Data Recording: Record both the temperature and the precise pressure from the manometer.

Applications in Research and Development

The physical properties of TDS-Cl directly enable its primary application as a sterically hindered protecting group. Its liquid state and solubility in common aprotic solvents facilitate easy handling and reaction setup. Its primary uses include:

-

Protection of Alcohols: Forms robust silyl ethers that are stable to a wide range of reaction conditions but can be cleaved when necessary.[1]

-

Synthesis of Complex Molecules: It has been employed in the synthesis of specialized compounds like silicon naphthocyanines (useful as antitumor dyes) and cyclodextrin derivatives for chiral stationary phases.[1]

Conclusion

This compound is a reagent of significant value in advanced organic synthesis. A thorough understanding of its physical properties—particularly its low melting point, moderate boiling point under vacuum, and acute moisture sensitivity—is paramount for its successful and safe application. The protocols and data presented in this guide provide the necessary foundation for researchers and drug development professionals to confidently integrate TDS-Cl into their synthetic workflows, leveraging its unique steric and stability profile to achieve complex molecular targets.

References

- 1. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. This compound | 67373-56-2 [chemicalbook.com]

- 3. This compound | C8H19ClSi | CID 144239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. Chloro(dimethyl)thexylsilane 95 67373-56-2 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. DIMETHYLHEXYLSILYL CHLORIDE - Safety Data Sheet [chemicalbook.com]

- 8. thinksrs.com [thinksrs.com]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. ck12.org [ck12.org]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

A Spectroscopic Guide to Dimethylthexylsilyl Chloride: Unveiling Molecular Structure and Purity

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Dimethylthexylsilyl chloride (TDS-Cl), a versatile protecting group reagent in organic synthesis. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a mere presentation of spectra, this guide delves into the causal relationships between the molecular structure of this compound and its spectroscopic signatures, providing field-proven insights for accurate compound identification and purity assessment.

Introduction: The Role and Characterization of this compound

This compound, with the chemical formula C8H19ClSi, is a sterically hindered organosilicon compound widely employed as a protecting group for alcohols and other functional groups.[1][2] Its bulky "thexyl" (1,1,2-trimethylpropyl) group confers significant stability to the resulting silyl ether, making it a valuable tool in multi-step organic synthesis.[3] Accurate and thorough characterization of this reagent is paramount to ensure the integrity of synthetic pathways and the purity of final products. This guide provides a foundational spectroscopic framework for the confident identification and quality control of this compound.

The molecular structure of this compound is key to understanding its spectroscopic properties. The molecule features a central silicon atom bonded to a chlorine atom, two methyl groups, and the bulky thexyl group.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct and interpretable spectra.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by sharp signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron-withdrawing effect of the silicon and chlorine atoms, as well as the steric environment of the protons.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrument: A 300 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

Referencing: The spectrum is referenced to the residual CHCl₃ signal at 7.26 ppm.

¹H NMR Data Summary:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.75 | Septet | 1H | -CH- of thexyl group |

| ~0.95 | Singlet | 6H | Two tertiary methyl groups on thexyl group |

| ~0.88 | Doublet | 6H | Two methyl groups of the isopropyl moiety |

| ~0.40 | Singlet | 6H | Two methyl groups on the silicon atom |

Interpretation: The downfield shift of the methine proton (-CH-) to approximately 1.75 ppm is due to its proximity to the silicon-bearing quaternary carbon. The six protons of the two tertiary methyl groups on the thexyl group appear as a singlet around 0.95 ppm, indicating their chemical equivalence. The doublet at approximately 0.88 ppm corresponds to the six protons of the two methyl groups of the isopropyl moiety, coupled to the methine proton. The most upfield signal, a sharp singlet at around 0.40 ppm, is characteristic of the six protons of the two methyl groups directly attached to the silicon atom. This upfield shift is a hallmark of protons on silicon-bound alkyl groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: A 75 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Number of Scans: 512-1024 for adequate signal-to-noise ratio.

-

Relaxation Delay: 2-3 seconds.

-

Spectral Width: 0-80 ppm.

-

-

Referencing: The spectrum is referenced to the CDCl₃ triplet at 77.16 ppm.

¹³C NMR Data Summary:

| Chemical Shift (ppm) | Assignment |

| ~34.5 | -CH- of thexyl group |

| ~25.5 | Quaternary carbon of thexyl group |

| ~20.5 | Two tertiary methyl groups on thexyl group |

| ~18.8 | Two methyl groups of the isopropyl moiety |

| ~3.5 | Two methyl groups on the silicon atom |

Interpretation: The chemical shifts in the ¹³C NMR spectrum are consistent with the proposed structure. The methine and quaternary carbons of the thexyl group appear at approximately 34.5 and 25.5 ppm, respectively. The signals for the methyl carbons of the thexyl group are observed around 20.5 and 18.8 ppm. Notably, the two methyl carbons directly attached to the silicon atom are significantly shielded, appearing at a characteristic upfield chemical shift of approximately 3.5 ppm.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: A thin film of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Background Correction: A background spectrum of the empty sample compartment is recorded and subtracted from the sample spectrum.

IR Data Summary:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2870 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (CH₃) |

| 1380 | Medium | C-H bending (gem-dimethyl) |

| 1250 | Strong | Si-CH₃ symmetric deformation |

| 825 | Strong | Si-C stretching |

| ~540 | Medium | Si-Cl stretching |

Interpretation: The IR spectrum of this compound is dominated by strong absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups.[1] The key diagnostic peaks include a strong band around 1250 cm⁻¹ due to the symmetric deformation of the Si-CH₃ groups and a strong absorption at approximately 825 cm⁻¹ attributed to Si-C stretching. The presence of the Si-Cl bond is indicated by a medium intensity band around 540 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol for GC-MS:

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: A temperature ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure good separation.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-300.

-

Mass Spectrometry Data Summary:

| m/z | Relative Intensity | Assignment |

| 163 | Moderate | [M - CH₃]⁺ - Loss of a methyl group |

| 143 | High | [M - C₃H₇]⁺ - Loss of an isopropyl group |

| 93 | High | [(CH₃)₂SiCl]⁺ - Dimethylsilyl chloride cation |

| 85 | High | [C₆H₁₃]⁺ - Thexyl cation |

| 57 | High | [C₄H₉]⁺ - tert-Butyl cation (from rearrangement of thexyl group) |

Interpretation: The mass spectrum of this compound does not typically show a prominent molecular ion peak (M⁺) at m/z 178 due to its high reactivity and propensity for fragmentation upon electron ionization.[4] The fragmentation pattern is highly informative for structural confirmation. Key fragmentation pathways include the loss of a methyl group to give a fragment at m/z 163, and the loss of an isopropyl group resulting in a peak at m/z 143. The spectrum is often characterized by the presence of the dimethylsilyl chloride cation at m/z 93 and the thexyl cation at m/z 85. Rearrangement of the thexyl cation can also lead to the formation of a stable tert-butyl cation at m/z 57.

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a robust and self-validating system for the identification and characterization of this compound. The distinct signals in the ¹H and ¹³C NMR spectra, the characteristic vibrational bands in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum collectively offer a unique fingerprint for this important synthetic reagent. By understanding the causal relationships between the molecular structure and its spectroscopic output, researchers can confidently verify the identity and purity of this compound, ensuring the reliability and reproducibility of their chemical transformations.

References

Navigating the Acquisition and Application of Dimethylthexylsilyl Chloride: A Technical Guide for the Modern Researcher

For the discerning researcher, scientist, and drug development professional, the strategic selection and proficient utilization of reagents are paramount to the success of complex synthetic campaigns. Among the vast arsenal of protecting groups, silyl ethers hold a prominent position, and within this class, Dimethylthexylsilyl chloride (DMTSCI) offers a unique combination of stability and reactivity. This in-depth technical guide provides a comprehensive overview of the commercial landscape for DMTSCI, its procurement, safe handling, and critically, its practical application in organic synthesis, with a focus on empowering researchers to make informed decisions and execute precise experimental protocols.

The Strategic Advantage of this compound in Chemical Synthesis

This compound, also known as Thexyldimethylchlorosilane, is a bulky silylating agent that reacts with alcohols to form the corresponding thexyldimethylsilyl (TDS) ethers. The sterically demanding thexyl (1,1,2-trimethylpropyl) group confers a high degree of stability to the resulting silyl ether, rendering it robust towards a range of reaction conditions that might cleave less hindered silyl ethers. This stability, however, is coupled with reliable methods for its removal, making DMTSCI a versatile tool for the protection of hydroxyl functionalities in multi-step syntheses.

The strategic advantage of employing DMTSCI lies in its orthogonal stability relative to other common silyl ethers, such as trimethylsilyl (TMS) and triethylsilyl (TES) ethers. This allows for the selective deprotection of different hydroxyl groups within the same molecule, a critical requirement in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).

Sourcing this compound: A Comparative Analysis of Commercial Suppliers

The procurement of high-quality DMTSCI is the foundational step for its successful application. A variety of chemical suppliers offer this reagent, typically with a purity of 95% or greater. Below is a comparative analysis of prominent commercial sources:

| Supplier | Typical Purity | Available Quantities | Packaging Options |

| Sigma-Aldrich (Merck) | ≥95% | 25 g, 100 g[1] | Glass bottles |

| Fisher Scientific (TCI America) | >95.0% (GC)[2] | 25 g, 100 g | Glass bottles |

| CHEMLYTE SOLUTIONS CO., LTD | Industrial Grade (up to 99%)[3] | Inquire for bulk | Inquire |

| Wuhan 90000 Lithium Industry and Trade Co., Ltd. | 99%[4] | 100 g, 2 kg, 25 kg[4] | Bags, cartons[4] |

| Career Henan Chemical Co. | 98%-99.9% (HPLC)[5] | Inquire for bulk | Inquire |

When selecting a supplier, researchers should meticulously review the Certificate of Analysis (CoA) for the specific lot to verify its purity and identify any potential impurities that could interfere with their reaction. For drug development applications, sourcing from suppliers who can provide detailed batch-to-batch consistency and comprehensive analytical data is crucial.

The Procurement Pathway: From Quotation to Laboratory Bench

The purchasing process for DMTSCI requires adherence to safety and regulatory protocols due to its hazardous nature.

3.1. Documentation and Quotation:

The initial step involves requesting a quotation from the chosen supplier, specifying the required quantity and purity grade. For industrial or large-scale purchases, providing a summary of the intended application can sometimes facilitate access to bulk pricing.

3.2. Shipping and Handling Regulations:

This compound is classified as a hazardous material for transportation. It is designated under UN number 2986, with hazard classes 8 (Corrosive) and 3 (Flammable Liquid)[6]. This necessitates compliance with international and national shipping regulations, such as those stipulated by the IATA (Air) and ADR/RID (Road/Rail). The packaging must be UN-approved and appropriately labeled with hazard pictograms and handling instructions[7]. Researchers should ensure their institution is equipped to receive and handle hazardous materials shipments.

3.3. Receiving and Initial Inspection:

Upon receipt, the package should be carefully inspected for any signs of damage or leakage. The container should be opened in a well-ventilated fume hood, and the supplier's label and CoA should be cross-referenced to confirm the product's identity and specifications.

Laboratory Best Practices: Safe Handling, Storage, and Disposal of this compound

Given its corrosive and flammable properties, stringent safety measures are non-negotiable when working with DMTSCI.

4.1. Personal Protective Equipment (PPE):

Always handle DMTSCI in a certified chemical fume hood. Essential PPE includes:

-

Flame-retardant laboratory coat

-

Chemical-resistant gloves (e.g., nitrile)

-

Splash-proof goggles and a face shield

4.2. Storage:

DMTSCI is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It should be kept in a cool, dry, and well-ventilated area designated for flammable liquids, away from sources of ignition and incompatible materials such as strong oxidizing agents, acids, and bases[8].

4.3. Spill and Waste Disposal:

In the event of a spill, evacuate the area and use an absorbent material to contain the liquid. The contaminated material should be treated as hazardous waste.

All waste containing DMTSCI or its byproducts must be disposed of in accordance with local, state, and federal regulations. This typically involves collection in a designated, labeled hazardous waste container for incineration by a licensed disposal company[6]. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Application in Organic Synthesis: A Step-by-Step Protocol for the Protection of Alcohols

The following protocol provides a general procedure for the protection of a primary alcohol using DMTSCI. Reaction conditions may need to be optimized for specific substrates.

Experimental Protocol: Protection of a Primary Alcohol

-

Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add imidazole (1.5 to 2.0 equivalents) to the solution and stir until it has fully dissolved.

-

Silylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add this compound (1.2 to 1.5 equivalents) dropwise via syringe.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

The Art of Unmasking: Deprotection of Thexyldimethylsilyl Ethers

The cleavage of the TDS ether is typically achieved using a source of fluoride ions or under acidic conditions. The choice of deprotection agent can be tailored to the stability of other functional groups in the molecule.

Experimental Protocol: Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

Preparation: Dissolve the TDS-protected alcohol (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere.

-

Deprotection: Add a 1.0 M solution of TBAF in THF (1.1 to 1.5 equivalents) dropwise to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

-

Work-up: Quench the reaction by adding water. Dilute with an organic solvent and transfer to a separatory funnel.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting alcohol can be purified by flash column chromatography if necessary.

This compound in Action: Applications in Drug Development and Natural Product Synthesis

The utility of DMTSCI is best illustrated through its application in the synthesis of complex, biologically active molecules. For instance, the thexyldimethylsilyl group has been employed as a protecting group in the synthesis of silicon naphthocyanine derivatives, which are investigated as potential antitumor dyes[9]. The strategic use of the TDS group allows for the selective manipulation of other functional groups within the molecule, a testament to its value in intricate synthetic pathways.

Conclusion

This compound is a powerful tool in the synthetic chemist's repertoire, offering a robust yet cleavable protecting group for alcohols. A successful synthetic campaign begins with the judicious selection of a reliable commercial supplier and a thorough understanding of the reagent's safe handling and storage requirements. By following established protocols and leveraging the unique stability of the thexyldimethylsilyl ether, researchers can confidently navigate complex synthetic challenges and advance their drug discovery and development programs.

References

- 1. 氯(二甲基)己基硅烷 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Chloro(dimethyl)thexylsilane 95.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. This compound/Chloro(dimethyl)thexylsilane CAS 67373-56-2, CasNo.67373-56-2 Wuhan 90000 Lithium Industry and Trade Co., Ltd. China (Mainland) [xrdchem.lookchem.com]

- 5. This compound | 67373-56-2 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. kgrnshipping.com [kgrnshipping.com]

- 8. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]

- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

The Dimethylthexylsilyl (DMTS) Group: A Strategic Asset in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and deployment of protecting groups represent a cornerstone of strategic success. Among the diverse arsenal of protecting groups available to the modern chemist, silyl ethers have established themselves as indispensable tools for the temporary masking of hydroxyl and other protic functional groups.[1] Their widespread adoption stems from a favorable combination of easy installation, tunable stability, and mild removal conditions. This guide provides a comprehensive technical overview of Dimethylthexylsilyl chloride (DMTS-Cl), a versatile silylating agent that offers a unique balance of steric hindrance and reactivity, rendering it a powerful asset in complex molecular construction.

The Dimethylthexylsilyl Group: Structure, Properties, and Strategic Position

The Dimethylthexylsilyl (DMTS) group, also known as the thexyldimethylsilyl (TDS) group, is characterized by the 1,1,2-trimethylpropyl group attached to a dimethylsilyl core. This unique structural feature imparts a significant degree of steric bulk, which is central to its utility as a protecting group.[2]